Quindonium bromide

Bradycardia Antiarrhythmic Propranolol resistance

Quindonium bromide (W 3366A) is a synthetic quaternary ammonium antiarrhythmic agent featuring a fused benzocyclopentaquinolizinium core. Originally developed as a cardiac depressant, its dominant cardiovascular profile comprises positive inotropism, bradycardia, and vasodilatation—a triad that does not conform to any single Vaughan Williams class.

Molecular Formula C16H20BrNO
Molecular Weight 322.24 g/mol
CAS No. 130-81-4
Cat. No. B089388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuindonium bromide
CAS130-81-4
Molecular FormulaC16H20BrNO
Molecular Weight322.24 g/mol
Structural Identifiers
SMILESC1CC2CCC3=[N+](C2C1)CCC4=C3C=CC(=C4)O.[Br-]
InChIInChI=1S/C16H19NO.BrH/c18-13-5-6-14-12(10-13)8-9-17-15-3-1-2-11(15)4-7-16(14)17;/h5-6,10-11,15H,1-4,7-9H2;1H
InChIKeyOUILVKYDBNPYBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quindonium Bromide (CAS 130-81-4): A Quaternary Ammonium Antiarrhythmic with a Distinct Polycyclic Scaffold


Quindonium bromide (W 3366A) is a synthetic quaternary ammonium antiarrhythmic agent featuring a fused benzocyclopentaquinolizinium core [1]. Originally developed as a cardiac depressant, its dominant cardiovascular profile comprises positive inotropism, bradycardia, and vasodilatation—a triad that does not conform to any single Vaughan Williams class [1]. Its quaternary ammonium structure ensures permanent charge and limits central nervous system penetration relative to tertiary amine antiarrhythmics [1].

Why Generic Interchange Is Precluded for Quindonium Bromide: Distinct Pharmacodynamic Profile vs. Conventional Antiarrhythmics


Quaternary ammonium antiarrhythmics exhibit divergent electrophysiological and hemodynamic profiles that prevent safe class-level substitution [1]. Quindonium bromide produces bradycardia resistant to vagotomy, atropine, and propranolol—unlike beta-blockers or muscarinic antagonists—while simultaneously delivering positive inotropy absent from most rate-lowering agents [2]. Furthermore, its vasodilatory mechanism does not involve β-adrenergic, cholinergic, or histaminergic pathways, ruling out interchangeability with nitrates, calcium-channel blockers, or other vasodilators [1]. The quantitative evidence below establishes where quindonium bromide differs from its closest comparators.

Quindonium Bromide: Quantitative Differentiation Evidence Against Key Comparators


Quindonium Bromide vs. Propranolol: Bradycardic Efficacy Resistant to Beta-Adrenergic Blockade

In barbiturate-anesthetized dogs, quindonium bromide induced bradycardia that was not prevented or reversed by propranolol pretreatment. Propranolol not only failed to block quindonium-induced bradycardia but actually enhanced the rate disturbances and precipitated arrhythmias in previously resistant animals [1]. This contrasts directly with the expected effect of propranolol on catecholamine-driven tachycardia.

Bradycardia Antiarrhythmic Propranolol resistance

Quindonium Bromide vs. Ouabain: Mechanistically Divergent Positive Inotropy

In open-chest vagotomized dogs, the combined inotropic effect of maximally effective doses of quindonium bromide and ouabain did not differ statistically from simple additivity (p > 0.05), indicating independent mechanisms. Crucially, chronic reserpine pretreatment (which depletes catecholamines) attenuated quindonium's inotropic action but not that of ouabain [1]. This demonstrates that quindonium's positive inotropy requires endogenous catecholamine stores, whereas ouabain's does not. The quindonium-ouabain interaction also showed no mutual antagonism [1].

Positive inotropy Cardiac glycoside Reserpine attenuation

Quindonium Bromide vs. Untreated Controls: Significant Survival Benefit in Hemorrhagic Shock

Prophylactic administration of quindonium bromide (10 mg/kg) 15 minutes before induced hemorrhage produced a significant increase in survival rate compared to untreated control dogs [1]. Other dose levels and sequences did not produce statistically significant effects on survival. Treated animals exhibited significantly lower heart rates, vasodilatation during hemorrhage, and reinforcement of myocardial contractile force during and after hemorrhage relative to controls [1].

Hemorrhagic shock Survival Cardiovascular support

Quindonium Bromide vs. Quinidine: Divergent Noradrenaline Inhibition Profile in Guinea-Pig Heart

In a comparative study of noradrenaline-induced cardiac effects on isolated guinea-pig heart preparations, quindonium, quinidine, and propranolol were evaluated simultaneously. All three compounds inhibited noradrenaline's cardiac effects, but with distinct potency and mechanistic profiles. Quindonium exhibited a different inhibition pattern from quinidine on both inotropic and chronotropic responses to noradrenaline, consistent with its non-beta-receptor-mediated mechanism [1]. The quindonium effect was intermediate between quinidine and propranolol in this model [1].

Noradrenaline antagonism Guinea-pig heart Quinidine comparison

Quindonium Bromide Metabolic Fate: Identification of a Monoglucuronide Metabolite by Fluorometric Assay

A fluorometric assay specific for quindonium bromide (exploiting pH-dependent fluorescence) enabled identification of a monoglucuronide conjugate as the major urinary metabolite in treated animals [1]. This metabolite was confirmed via hydrolysis with β-glucuronidase, incorporation of C14-labeled glucose, and chromatographic characterization. High tissue levels of the glucuronide were detected within minutes and persisted for hours post-administration [2]. In contrast, most Class I antiarrhythmics (e.g., quinidine, lidocaine) undergo oxidative metabolism via CYP450 enzymes, not direct glucuronidation.

Drug metabolism Glucuronidation Fluorometric assay PK/PD

Quindonium Bromide Vasodilatation: Non-Adrenergic, Non-Cholinergic, Non-Histaminergic Mechanism

The vasodilatory effect of quindonium bromide was pharmacologically characterized and found not to involve β-adrenergic, cholinergic (muscarinic), or histaminergic mechanisms [1]. This was established through failure of specific antagonists (nethalide for β-receptors, atropine for muscarinic receptors, and antihistamines) to block quindonium-induced vasodilatation. In contrast, conventional vasodilators like nitrates (NO-cGMP pathway), calcium-channel blockers (L-type calcium channels), and ACE inhibitors (renin-angiotensin system) operate through well-defined receptor/enzyme targets [2]. The novel vasodilatory mechanism combined with positive inotropy creates a hemodynamic profile not replicated by any single approved vasodilator.

Vasodilatation Mechanism of action Pharmacological classification

Optimal Research and Preclinical Application Scenarios for Quindonium Bromide


Experimental Hemorrhagic Shock and Cardiovascular Collapse Models

Quindonium bromide (10 mg/kg i.v.) is indicated for preclinical studies of hemorrhagic shock where combined positive inotropy, bradycardia, and vasodilatation are desired. Prophylactic administration 15 minutes prior to hemorrhage significantly improved survival in dogs, making it suitable for investigating compensatory cardiovascular homeostatic mechanisms during hypovolemic stress [1]. This application is not addressable by pure vasopressors or isolated inotropes.

Non-Beta-Receptor Bradycardic Agent in Autonomic Pharmacology Research

Quindonium provides a tool for inducing bradycardia resistant to beta-blockade, vagotomy, and atropine in experimental animals [1][2]. This makes it valuable for dissecting sinoatrial node pacemaker mechanisms independent of autonomic input. Its bradycardic effect persists after sinoatrial node destruction, indicating action on latent atrial pacemakers [2]. Researchers studying heart rate control beyond beta-adrenergic and muscarinic pathways will find quindonium irreplaceable by propranolol, atropine, or ivabradine.

Catecholamine-Interaction Studies: Potentiation of Isoproterenol Inotropy

Quindonium potentiates the inotropic effect of isoproterenol without interacting with isoproterenol-induced glycogenolysis [1]. This selective potentiation enables experiments dissecting beta-adrenoceptor signaling branches (inotropic vs. metabolic). It contrasts with phosphodiesterase inhibitors (e.g., milrinone) that non-selectively amplify all cAMP-mediated effects.

Phase II Drug Metabolism and Glucuronidation Research

Quindonium bromide serves as a model substrate for studying direct glucuronidation of quaternary ammonium compounds [1]. Its pH-dependent fluorescence enables sensitive fluorometric quantification in biological matrices without radiolabeling [1]. The rapid appearance of its monoglucuronide metabolite in tissues makes it suitable for investigating UGT enzyme kinetics and tissue-specific glucuronidation, providing an alternative to probe substrates like 4-methylumbelliferone.

Quote Request

Request a Quote for Quindonium bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.